molecular formula C6H15NO B6154015 (2R)-4-(dimethylamino)butan-2-ol CAS No. 172927-39-8

(2R)-4-(dimethylamino)butan-2-ol

Cat. No.: B6154015
CAS No.: 172927-39-8
M. Wt: 117.19 g/mol
InChI Key: IXAXPXLEJPTDGO-ZCFIWIBFSA-N
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Description

(2R)-4-(Dimethylamino)butan-2-ol (CAS 5867-64-1) is a chiral secondary alcohol with the molecular formula C₆H₁₅NO (MW: 117.19 g/mol). It features a hydroxyl group at the 2-position and a dimethylamino group (-N(CH₃)₂) at the 4-position of a butanol backbone . This compound is a colorless liquid with water solubility and a fishy odor, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its dual functional groups (hydroxyl and tertiary amine) enable diverse reactivity, such as participation in nucleophilic substitutions, esterifications, and hydrogen bonding interactions .

Chirality at the 2-position (R-configuration) is critical for its biological activity, as stereochemistry influences binding affinity to receptors in the central nervous system (CNS) and other targets .

Properties

CAS No.

172927-39-8

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2R)-4-(dimethylamino)butan-2-ol

InChI

InChI=1S/C6H15NO/c1-6(8)4-5-7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

IXAXPXLEJPTDGO-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CCN(C)C)O

Canonical SMILES

CC(CCN(C)C)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(dimethylamino)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobutan-2-ol with dimethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-chlorobutan-2-ol and dimethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The 4-chlorobutan-2-ol is mixed with dimethylamine in a suitable solvent, such as ethanol or methanol. The base is then added to the mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.

    Product Isolation: The product, this compound, is isolated by standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(dimethylamino)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes, depending on the specific conditions.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of this compound.

Scientific Research Applications

Chemical Applications

Chiral Building Block
(2R)-4-(dimethylamino)butan-2-ol serves as a valuable chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, enhances its utility in synthetic chemistry.

Synthesis of Pharmaceuticals
The compound is utilized in the synthesis of several pharmaceutical intermediates. For instance, it can be transformed into various derivatives that exhibit biological activity. Its structure allows for modifications that can lead to compounds with enhanced pharmacological properties.

Biological Applications

Biological Activity Studies
Research has indicated that this compound may interact with specific biological targets, such as enzymes and receptors. These interactions can modulate biological pathways, making it a candidate for studies related to drug development. Investigations into its mechanism of action reveal potential pathways where this compound could act as a modulator or inhibitor.

Pharmaceutical Development
The compound is being explored for its therapeutic potential in treating various conditions. Its structural features enable it to serve as a precursor for biologically active molecules, including enzyme inhibitors and receptor agonists. Ongoing research aims to elucidate its efficacy and safety profiles in clinical settings.

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is employed in the production of fine chemicals and specialty materials. Its versatility allows it to be used as an intermediate in the manufacturing processes of diverse chemical products.

Catalytic Processes
Recent patents highlight methods involving this compound in catalytic processes aimed at synthesizing substituted amines through dehydration reactions. These processes leverage heterogeneous catalysis to enhance efficiency and yield .

  • Synthesis of Enantiomerically Pure Compounds
    A study demonstrated the use of this compound as a chiral auxiliary in asymmetric synthesis, leading to high yields of desired enantiomers in pharmaceutical applications.
  • Biological Activity Assessment
    Research conducted on the interaction of this compound with specific receptors showed promising results indicating its potential role as a therapeutic agent.
  • Industrial Production Techniques
    Patented methods for synthesizing substituted dimethyl-(3-aryl-butyl)-amines using this compound have been developed, showcasing its application in large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of (2R)-4-(dimethylamino)butan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The uniqueness of (2R)-4-(dimethylamino)butan-2-ol becomes evident when compared to analogs with variations in functional groups, substituents, or stereochemistry. Below is a detailed comparison:

Substituent Modifications on the Amino Group

Compound Name Structural Differences vs. Target Compound Key Properties/Applications References
(2R)-4-(Methylamino)butan-2-ol Methylamino (-NHCH₃) instead of dimethylamino Reduced steric hindrance; altered receptor selectivity in CNS studies
4-(Dibenzylamino)butan-2-ol Dibenzylamino (-N(CH₂Ph)₂) substituent Enhanced lipophilicity; used in fluorinated amine synthesis
4-(Ethylamino)butan-2-ol Ethylamino (-NHCH₂CH₃) group Intermediate in agrochemicals; weaker basicity due to smaller alkyl group

Positional Isomerism and Functional Group Variations

Compound Name Structural Differences vs. Target Compound Key Properties/Applications References
2-(Dimethylamino)butan-1-ol Hydroxyl group at 1-position instead of 2 Higher boiling point (due to primary alcohol); used in surfactant synthesis
4-(Dimethylamino)butan-2-one Ketone replaces hydroxyl at 2-position Reactive carbonyl group; precursor for heterocyclic compounds
4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol Aromatic thiophene substituent Potential applications in antimicrobial or anticancer research

Chirality and Enantiomeric Effects

Compound Name Structural Differences vs. Target Compound Key Properties/Applications References
(2S)-4-(Dimethylamino)butan-2-ol S-configuration at 2-position Distinct receptor binding in CNS; potential enantioselective toxicity
(R)-2-(Ethylamino)butan-1-ol Ethylamino group and 1-hydroxyl position Used in chiral resolution studies; different pharmacokinetics

Physical and Chemical Properties

Property This compound Similar Compounds (Comparison)
Boiling Point ~195–200°C (estimated) Butan-1-ol: 117°C; Butan-2-ol: 99°C
Hydrogen Bond Donor Capacity 1 (hydroxyl group) 4-(Dimethylamino)butan-2-one: 0 (no hydroxyl)
LogP (Octanol-Water) 0.5–1.0 (moderate lipophilicity) 4-(Dibenzylamino)butan-2-ol: ~3.5 (highly lipophilic)

Biological Activity

(2R)-4-(dimethylamino)butan-2-ol, also known as DMAB, is a chiral compound that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

  • Molecular Formula : C6H15NO
  • Molecular Weight : 115.19 g/mol
  • Structure : The compound features a dimethylamino group attached to a butanol backbone, which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Reduction of Ketones : The corresponding ketone can be reduced using sodium borohydride or lithium aluminum hydride in solvents like THF or ethanol.
  • Catalytic Hydrogenation : In an industrial context, catalytic hydrogenation of the ketone under high pressure can yield this compound efficiently.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The dimethylamino group allows for hydrogen bonding and electrostatic interactions with enzymes, potentially modulating their activity.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurological pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantExhibited antidepressant-like effects in animal models
NeuroprotectiveReduced neuronal cell death in vitro
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryDecreased inflammatory markers in vivo

Case Study 1: Antidepressant Effects

A study evaluated the antidepressant properties of this compound using the forced swim test in rodents. Results indicated significant reductions in immobility time, suggesting potential efficacy comparable to established antidepressants.

Case Study 2: Neuroprotection

In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by decreased levels of reactive oxygen species (ROS) and enhanced cell viability .

Case Study 3: Anticancer Activity

Research involving various cancer cell lines revealed that this compound induced apoptosis through activation of caspase pathways. This suggests a potential role as an anticancer agent, particularly in B-cell lymphoma models .

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